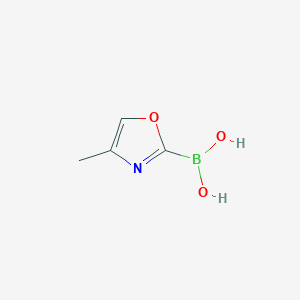

(4-Methyloxazol-2-yl)boronic acid

Description

Properties

Molecular Formula |

C4H6BNO3 |

|---|---|

Molecular Weight |

126.91 g/mol |

IUPAC Name |

(4-methyl-1,3-oxazol-2-yl)boronic acid |

InChI |

InChI=1S/C4H6BNO3/c1-3-2-9-4(6-3)5(7)8/h2,7-8H,1H3 |

InChI Key |

NLTDMGLVEVZAMQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC(=CO1)C)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyloxazol 2 Yl Boronic Acid and Analogues

Classical Approaches to Heteroaryl Boronic Acid Synthesis

Traditional batch-wise synthesis provides the foundational methods for producing heteroaryl boronic acids. These techniques, while effective, often involve sensitive reagents and require careful control of reaction conditions to achieve desirable yields and purity.

Halogen-Lithium Exchange and Subsequent Borylation Procedures

A primary and widely utilized method for the synthesis of aryl and heteroaryl boronic acids is the reaction of an organolithium intermediate with a trialkyl borate (B1201080) ester. bris.ac.ukorganic-chemistry.org This process typically begins with a halogen-lithium exchange reaction, where an aryl or heteroaryl halide is treated with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. harvard.eduresearchgate.netethz.ch This exchange generates a highly reactive lithiated intermediate.

The resulting organolithium species is then quenched with an electrophilic boron source, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the final boronic acid. The halogen-lithium exchange is an extremely rapid reaction, which can sometimes surpass the rate of proton transfer. harvard.edu However, the organolithium intermediates are often unstable and prone to side reactions, necessitating cryogenic temperatures (e.g., -78 °C) to maintain their integrity. researchgate.net The choice of the organolithium reagent is crucial; for instance, reactions with t-BuLi often require two equivalents, one for the exchange and a second to react with the resulting t-butyl halide byproduct. ethz.ch

For the synthesis of (4-Methyloxazol-2-yl)boronic acid, this would involve the initial formation of 2-bromo- or 2-chloro-4-methyloxazole, followed by the halogen-lithium exchange and borylation sequence. The stability of the lithiated oxazole (B20620) intermediate is a key factor influencing the success and yield of this reaction.

Palladium-Catalyzed Borylation of Halogenated Oxazoles

The palladium-catalyzed cross-coupling reaction of aryl or heteroaryl halides with a diboron (B99234) reagent, known as the Miyaura borylation, represents a milder and more functional-group-tolerant alternative to the lithiation-borylation route. organic-chemistry.orgnih.govbeilstein-journals.org This method involves the reaction of a halogenated oxazole, such as 2-bromo-4-methyloxazole, with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org

The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by a transmetalation step with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the active palladium(0) catalyst. organic-chemistry.org The choice of ligand for the palladium catalyst is critical for achieving high efficiency and can include phosphine (B1218219) ligands like XPhos or phosphite (B83602) ligands. nih.govnih.gov

A variety of palladium precursors, such as Pd(OAc)₂, Pd(dba)₂, or preformed catalysts, can be employed. nih.govnih.govorganic-chemistry.org The reaction is typically performed in an organic solvent like dioxane or THF, with a base such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄). nih.govbeilstein-journals.org This method's robustness has made it a standard procedure for synthesizing a wide array of aryl and heteroaryl boronate esters, which are stable and can be easily purified. organic-chemistry.orgnih.gov A one-pot, two-step borylation/Suzuki cross-coupling reaction has also been developed, further enhancing the utility of this methodology. organic-chemistry.org

Table 1: Typical Conditions for Palladium-Catalyzed Borylation of Aryl Halides

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Halide Substrate | Aryl/Heteroaryl Bromides, Iodides, Chlorides, Triflates | organic-chemistry.org, nih.gov |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBPin) | organic-chemistry.org, nih.gov |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | beilstein-journals.org, nih.gov |

| Ligand | XPhos, SPhos, PPh₃, dppf | nih.gov, nih.gov |

| Base | KOAc, K₃PO₄, KOPh, Et₃N | organic-chemistry.org, organic-chemistry.org |

| Solvent | Dioxane, Toluene, THF, DMSO | beilstein-journals.org, organic-chemistry.org |

| Temperature | 50-120 °C | organic-chemistry.org, organic-chemistry.org |

Synthesis from Oxazole Triflate Precursors

As an alternative to halogenated precursors, oxazole triflates can serve as effective substrates in palladium-catalyzed borylation reactions. Aryl and vinyl triflates are known to readily undergo cross-coupling with bis(pinacolato)diboron under palladium catalysis. organic-chemistry.org This approach broadens the scope of accessible starting materials for boronic acid synthesis. The synthesis would first involve the preparation of 4-methyloxazol-2-yl triflate, which is then subjected to the Miyaura borylation conditions, similar to those used for halogenated oxazoles, to yield the corresponding boronate ester.

Advanced and Emerging Synthetic Techniques

To overcome the limitations of classical batch methods, particularly those involving highly reactive intermediates, advanced techniques like flow chemistry have emerged as powerful tools for chemical synthesis.

Flow Chemistry Platforms for Heterocyclic Boronic Acid Generation

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.orgflinders.edu.aubeilstein-journals.org This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety when handling unstable or hazardous intermediates. acs.orgresearchgate.net These features make flow chemistry particularly well-suited for the synthesis of heterocyclic boronic acids, especially via lithiation-borylation pathways where unstable organolithium intermediates are generated. acs.orgokayama-u.ac.jp Simple continuous flow setups have been developed that allow for the multigram-scale synthesis of boronic acids with very short reaction times. organic-chemistry.orgorganic-chemistry.org

A key advantage of using flow chemistry for lithiation-borylation reactions is the effective suppression of side reactions that often plague batch processes. acs.orgacs.org When generating organolithium intermediates in batch reactors, side reactions such as protonation by the solvent (e.g., THF) or butylation from byproducts (e.g., n-BuBr from the exchange with n-BuLi) can significantly lower the yield of the desired boronic acid. acs.orgokayama-u.ac.jp

In a continuous flow system, reagents are mixed rapidly and the resulting mixture immediately enters a precisely temperature-controlled reaction coil. researchgate.net The short residence time—often on the order of seconds—at which the unstable lithiated intermediate exists before being quenched with the borylation agent minimizes the opportunity for these degradation pathways to occur. acs.orgorganic-chemistry.org This "flash chemistry" approach allows for reactions to be run at higher, non-cryogenic temperatures (e.g., 0 °C) without the significant formation of byproducts that would be unavoidable in a batch reactor at the same temperature. researchgate.net This precise control over mixing and residence time leads to improved yields, higher purity, and safer, more efficient, and scalable production of boronic acids. acs.orgresearchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Lithiation-Borylation

| Feature | Batch Process | Flow Process | Reference |

|---|---|---|---|

| Temperature Control | Difficult, often requires cryogenic conditions (-78 °C) | Precise, allows for higher temperatures (e.g., 0 °C) | researchgate.net |

| Mixing | Dependent on stirring efficiency, potential for local concentration gradients | Rapid and efficient mixing in microchannels | researchgate.net |

| Residence Time | Longer, less precise control | Short and precisely controlled (can be <1 second) | organic-chemistry.org |

| Side Reactions | Prone to butylation and protonation side products | Side reactions are significantly suppressed | acs.org, acs.org, nih.gov |

| Safety | Handling of unstable intermediates at scale can be hazardous | Small reaction volumes at any given time enhance safety | researchgate.net |

| Scalability | Scaling up can be challenging due to heat/mass transfer issues | Scalable by running the system for longer periods or using multiple reactors | acs.org, acs.org |

Efficient Handling and Reaction of Unstable Organolithium Intermediates

Organolithium intermediates are powerful tools in organic synthesis due to their high reactivity, but this same reactivity also makes them inherently unstable. okayama-u.ac.jp They are prone to decomposition and side reactions, especially at non-cryogenic temperatures. okayama-u.ac.jp For instance, the lithiation of some heterocyclic compounds can lead to ring fragmentation if not controlled precisely. researchgate.net Traditional batch processing often requires extremely low temperatures (e.g., -78 °C or even -100 °C) to manage these unstable species, which can be challenging and costly to implement on an industrial scale. okayama-u.ac.jp

Key challenges in handling unstable organolithium intermediates in batch synthesis include:

Thermal Instability: Many organolithium species decompose rapidly at temperatures above -78 °C. okayama-u.ac.jp

Side Reactions: Competing reactions, such as protonation from the solvent (e.g., THF) or reaction with byproducts like butyl bromide, can significantly lower the yield of the desired product. datapdf.com

Mixing and Hotspots: In large batch reactors, inefficient mixing can lead to localized temperature increases ("hotspots"), accelerating decomposition and side reactions. okayama-u.ac.jp

Flow chemistry has emerged as a superior technology for handling these sensitive intermediates, effectively mitigating the issues associated with batch processing. acs.org

Scalable Production of Boronic Acids Using Flow Technology

Flow chemistry offers a transformative solution for the synthesis of boronic acids via lithiation-borylation, enabling safe, efficient, and scalable production. researchgate.netacs.org This technology utilizes microreactors or flow reactors where small volumes of reagents are mixed and reacted continuously. The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat transfer and precise temperature control, making it possible to run reactions at higher temperatures (e.g., 0 °C or even room temperature) without the decomposition observed in batch processes. researchgate.netacs.org

The use of "flash chemistry," which involves residence times of a second or less, allows for the generation and immediate use of highly unstable intermediates before they can decompose or engage in side reactions. researchgate.netorganic-chemistry.org This has been successfully applied to the kilogram-scale production of key boronic acid starting materials for the pharmaceutical industry. acs.orgwiley-vch.de A flow process for a lithiation-borylation was scaled up to produce 1.23 kg of a target aryl boronic acid with high purity (97.7%). acs.org

Table 1: Advantages of Flow Chemistry for Boronic Acid Synthesis

| Feature | Benefit in Flow Chemistry | Impact on Synthesis |

|---|---|---|

| Superior Heat Transfer | Enables precise temperature control, avoiding hotspots. organic-chemistry.org | Allows reactions with unstable intermediates at non-cryogenic temperatures. researchgate.netacs.org |

| Rapid Mixing | Ensures homogeneous reaction conditions. organic-chemistry.org | Suppresses side reactions and improves yield and purity. datapdf.com |

| Short Residence Times | "Flash chemistry" allows for the use of highly unstable intermediates. researchgate.netorganic-chemistry.org | Intermediates are consumed before they can decompose. researchgate.net |

| Scalability | Production is scaled by running the system for longer, not by increasing reactor size. acs.org | Facilitates rapid scale-up from laboratory to kilogram production. acs.orgacs.org |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents and exotherms. acs.org | Safer handling of pyrophoric reagents like n-BuLi and unstable intermediates. okayama-u.ac.jp |

Transition Metal-Catalyzed C-H Borylation of Oxazoles

An alternative, more atom-economical approach to synthesizing borylated heterocycles is the direct functionalization of a C-H bond. Transition metal-catalyzed C-H activation has become a powerful method for constructing carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates like organohalides or organometallics. researchgate.netspringerprofessional.de For oxazoles, this typically involves the use of palladium or iridium catalysts to selectively activate a C-H bond on the ring and couple it with a boron source, such as bis(pinacolato)diboron (B₂pin₂). thieme-connect.comorganic-chemistry.org The regioselectivity of these reactions is a key challenge and is influenced by steric and electronic factors of the substrate and the catalyst system employed. researchgate.netumich.edu

Iridium-Catalyzed Enantioselective C-H Borylation using Chiral Ligands

Iridium-catalyzed C-H borylation is a premier method for synthesizing aromatic and heteroaromatic organoboron compounds. umich.edu While steric effects typically govern the regioselectivity, the use of specialized ligands can finely tune the catalyst's properties to achieve desired outcomes. researchgate.netumich.edu In the context of heterocycles, the electronic properties of the ring and the position of heteroatoms significantly influence reactivity and selectivity. umich.edunih.gov

For instance, iridium catalysts bearing N-heterocyclic carbene (NHC) or bipyridine-based ligands have been used extensively. beilstein-journals.org While direct enantioselective C-H borylation to create a chiral center on an achiral oxazole is not typical, chiral ligands are crucial for creating chiral boronic esters from prochiral substrates. More commonly in this context, ligands are used to overcome the inherent electronic preferences of the heterocyclic substrate to direct borylation to a specific C-H bond. researchgate.net Mechanistic studies have shown that for some basic heteroarenes, catalyst deactivation can occur through binding of the nitrogen atom to the iridium center, a challenge that can be overcome with appropriate ligand and catalyst design. nih.gov

Photochemical Organocatalytic Borylation of Alkyl Electrophiles Tolerating N-Heterocycles

Recent advancements have introduced metal-free borylation methods that proceed under mild, visible-light-mediated conditions. acs.org One such strategy employs a nucleophilic dithiocarbonyl anion as an organocatalyst. acs.orgtorvergata.it This method is significant because it relies on an Sₙ2-based photochemical mechanism to generate radicals from readily available alkyl electrophiles like chlorides, bromides, and mesylates, which are often difficult to reduce. acs.orgacs.org

A key advantage of this organocatalytic approach is its exceptional functional group tolerance, particularly its compatibility with N-heterocyclic moieties. acs.org Many metal-based catalytic systems are incompatible with substrates containing basic nitrogen atoms. This photochemical method allows for the preparation of alkyl boronic esters that contain heterocycles like oxazoles, which would be challenging to synthesize using traditional metal-catalyzed or redox-active protocols. acs.orgacs.org The reaction proceeds at ambient temperature under illumination from blue LEDs, representing a green and versatile route to complex boronic esters. acs.org

Strategic C-H Activation for Direct Functionalization of Heterocycles

The direct functionalization of heterocycles via C-H activation is a strategic approach that streamlines the synthesis of complex molecules by avoiding extra steps for pre-functionalization. springerprofessional.de This field has seen significant progress using various transition metals, including palladium, rhodium, iridium, and more recently, earth-abundant metals like iron and nickel. springerprofessional.dethieme-connect.comresearchgate.netmdpi.com

For oxazoles, palladium catalysts have been shown to effectively catalyze direct C-H arylation and alkenylation. thieme-connect.comorganic-chemistry.org Similarly, rhodium(III) catalysts can be used for regioselective coupling reactions. nih.gov The choice of catalyst and directing group (if any) is critical for controlling which C-H bond is functionalized. In many heterocycles, C-H activation is governed by the electronic nature of the ring, with different positions being more or less susceptible to electrophilic metalation. springerprofessional.de These strategic C-H functionalization reactions provide powerful tools for modifying heterocyclic scaffolds found in many biologically active compounds. nih.gov

Uncatalyzed and Catalyzed Oxyboration Routes to Borylated Heterocycles

Oxyboration, the addition of a B-O σ-bond across a carbon-carbon multiple bond, represents a novel strategy for synthesizing borylated heterocycles. nih.gov This method is particularly useful for transforming easily accessible alkynes into valuable borylated building blocks. A notable application is the synthesis of 4-borylated isoxazoles, which are structural cousins of oxazoles. nih.govacs.org

The reaction can proceed through both catalyzed and uncatalyzed pathways. In one example, an internal alkyne undergoes cyclization in the presence of a boron reagent to form the borylated isoxazole. nih.gov While this transformation can be effectively catalyzed by gold(I), many substrates react efficiently without any catalyst at all, marking the first example of an uncatalyzed oxyboration of C-C π bonds. nih.govacs.org This method is tolerant of a wide variety of functional groups that would be incompatible with lithiation or some palladium-catalyzed borylation techniques. nih.gov For example, an aryl bromide substrate smoothly undergoes oxyboration, yielding the desired product in high yield without cleavage of the C-Br bond. nih.gov This highlights the unique complementarity of the oxyboration strategy in the synthesis of functionalized borylated heterocycles. nih.govacs.org

Synthesis through Carbometallation and Transmetallation Sequences

The synthesis of heteroaryl boronic acids, including (4-Methyloxazol-2-yl)boronic acid and its analogues, can be approached through sophisticated organometallic strategies involving carbometallation and subsequent transmetallation reactions. These methods offer a powerful means to construct the carbon-boron bond at a specific position on the heterocyclic ring, often with high regioselectivity. While direct synthesis of (4-Methyloxazol-2-yl)boronic acid via this specific sequence is not extensively detailed in general literature, the principles can be inferred from related reactions on other heterocyclic systems.

Carbometallation involves the addition of an organometallic reagent across a carbon-carbon multiple bond, creating a new, more complex organometallic species. This is often followed by a transmetallation step, where the metallic moiety is exchanged for a boron-containing group, typically from a boronic ester or a related boron electrophile. This sequence allows for the formation of a C-B bond at a position that might be difficult to access through other functionalization methods.

A general, illustrative pathway for the synthesis of a 2-borylated oxazole analogue might commence with a suitably substituted alkyne. The carbometallation of an alkyne with an organometallic reagent (R-M) would lead to a vinylmetallic intermediate. The regioselectivity of this addition is a critical factor, governed by the electronic and steric properties of both the alkyne and the organometallic reagent.

Subsequent reaction of this vinylmetallic species with a boron electrophile, such as a trialkyl borate or a pinacolborane, would result in a transmetallation, yielding a vinylboronate ester. The final step would involve the cyclization of this intermediate to form the oxazole ring, with the boronic ester group positioned at the 2-position. The specific conditions for each of these steps, including catalysts, solvents, and temperature, would need to be carefully optimized for the desired oxazole target.

For instance, research into transition-metal-catalyzed additions of boronic acids to cyano groups has opened up pathways for constructing various functional molecules through C-C and C-N bond formation. nih.gov Such a process, involving catalytic carbometallation, could potentially be adapted for the synthesis of 2-borylated oxazoles from appropriate nitrile precursors. nih.gov

While a specific, detailed reaction protocol and corresponding data for the synthesis of (4-Methyloxazol-2-yl)boronic acid via this route from a definitive source (indicated as reference cuny.edu in the provided outline) could not be located in the available search results, the general methodology is a valid and powerful approach in modern synthetic organic chemistry. The application of sequential Miyaura borylation and transition-metal-catalyzed addition reactions further highlights the modularity of these strategies in creating complex molecules from simpler precursors. cuny.edu

Further investigation into specialized literature, guided by the specific, yet unavailable, reference cuny.edu, would be necessary to provide the precise experimental details, including reaction yields and substrate scope, for this particular synthetic transformation.

Reactivity and Mechanistic Investigations of 4 Methyloxazol 2 Yl Boronic Acid

Fundamental Reactivity Principles of Organoboronic Acids

The chemical behavior of (4-Methyloxazol-2-yl)boronic acid is governed by the inherent properties of the boronic acid functional group. These principles are fundamental to its application in organic synthesis.

Lewis Acidity of Boron and Formation of Boronate Complexes

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid. libretexts.orgwiley-vch.de This Lewis acidity is a defining characteristic that dictates its reactivity. In the presence of Lewis bases, such as hydroxide (B78521) ions or other nucleophiles, the boron atom can accept a pair of electrons to form a tetracoordinate boronate complex. organic-chemistry.orgwikipedia.org This transformation is a critical step in many of its reactions, including the Suzuki-Miyaura coupling. The formation of the boronate species increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to the metal center in cross-coupling reactions. organic-chemistry.org The Lewis acidity of organoboron compounds can be influenced by the electronic nature of their organic substituents. libretexts.orgnih.gov

Equilibrium and Interconversion Between Trigonal Planar and Tetrahedral Boron Species

In solution, particularly in aqueous or protic media, (4-Methyloxazol-2-yl)boronic acid exists in a dynamic equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form. clockss.org The neutral species has the boron atom in an sp² hybridized state, while the boronate form features an sp³ hybridized boron. clockss.org The position of this equilibrium is highly dependent on the pH of the medium. clockss.org Under basic conditions, the equilibrium shifts towards the formation of the more nucleophilic tetrahedral boronate complex, which is the active species in the transmetalation step of the Suzuki-Miyaura coupling.

Table 1: Comparison of Boron Species in (4-Methyloxazol-2-yl)boronic Acid

| Feature | Trigonal Planar Boronic Acid | Tetrahedral Boronate Complex |

| Hybridization of Boron | sp² | sp³ |

| Geometry | Trigonal Planar | Tetrahedral |

| Charge | Neutral | Anionic |

| Role in Suzuki Coupling | Precursor | Active Nucleophile |

| Favored Conditions | Acidic to Neutral | Basic |

Susceptibility to Deboronation under Specific Conditions

A significant side reaction that can occur with organoboronic acids, particularly heteroarylboronic acids like (4-Methyloxazol-2-yl)boronic acid, is protodeboronation. researchgate.net This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an undesired byproduct and consumption of the starting material. researchgate.net The propensity for deboronation is influenced by several factors, including the reaction temperature, the pH of the solution, and the electronic properties of the aryl group. researchgate.net Heteroaryl boronic acids, especially those with the boron atom adjacent to a heteroatom, can be particularly prone to deboronation, which presents a challenge in their application in cross-coupling reactions. nih.govnih.gov For some heteroaromatic systems, this undesired reaction can be accelerated at both high and low pH. researchgate.net

Cross-Coupling Reactions Involving (4-Methyloxazol-2-yl)boronic Acid

The primary synthetic utility of (4-Methyloxazol-2-yl)boronic acid lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the oxazole (B20620) ring and various aryl or vinyl halides.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. wikipedia.org For (4-Methyloxazol-2-yl)boronic acid, this reaction enables the synthesis of 2-aryl-4-methyloxazoles, which are important scaffolds in medicinal chemistry. The general transformation involves the reaction of the boronic acid with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. libretexts.orgwikipedia.orgchemrxiv.org The rate of this step is dependent on the nature of the halide, with the reactivity order typically being I > Br > Cl. libretexts.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond of the biaryl product. libretexts.orgwikipedia.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The reductive elimination typically proceeds from a cis-diorganopalladium(II) complex. libretexts.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Product of Step | Change in Pd Oxidation State |

| Oxidative Addition | Pd(0) complex, Organohalide (Ar-X) | Arylpalladium(II) halide complex | 0 to +2 |

| Transmetalation | Arylpalladium(II) halide complex, Boronate (Ar'-B(OR)₃⁻) | Diorganopalladium(II) complex | No change |

| Reductive Elimination | Diorganopalladium(II) complex | Biaryl product (Ar-Ar'), Pd(0) complex | +2 to 0 |

The efficiency of the Suzuki-Miyaura coupling of (4-Methyloxazol-2-yl)boronic acid is contingent upon the careful selection of reaction parameters such as the palladium catalyst, the ligand, the base, and the solvent to maximize the yield of the desired coupled product while minimizing side reactions like deboronation.

Influence of Reaction Conditions (Base, Solvent, Ligands) on Efficiency and Selectivity

The efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions involving (4-Methyloxazol-2-yl)boronic acid are critically dependent on the careful selection of reaction parameters, including the base, solvent system, and palladium ligand. These components work in concert to facilitate the catalytic cycle, which primarily consists of oxidative addition, transmetalation, and reductive elimination. yonedalabs.comlibretexts.orgorganic-chemistry.org

Base: The choice of base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. organic-chemistry.org Common bases employed in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base can significantly impact the reaction rate and yield. For heteroaryl boronic acids, which can be prone to protodeboronation, a weaker base or a carefully controlled stoichiometry may be necessary to minimize this side reaction. yonedalabs.comnih.gov The use of potassium phosphate (B84403) (K₃PO₄) has been shown to be effective in the coupling of nitrogen-rich heterocycles. nih.gov

Solvent: The solvent system plays a multifaceted role, influencing the solubility of reactants and the catalyst, as well as the rate of the different steps in the catalytic cycle. A mixture of an organic solvent and water is commonly used. yonedalabs.com Typical organic solvents include dioxane, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene. yonedalabs.com The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. For challenging couplings, the choice of solvent can be critical in achieving a balance between reactant solubility and catalyst stability.

Ligands: The ligand coordinated to the palladium center is arguably the most critical factor in determining the success of a Suzuki-Miyaura coupling. The ligand stabilizes the palladium catalyst, influences its reactivity, and modulates the rates of oxidative addition and reductive elimination. For the coupling of heteroaryl boronic acids, electron-rich and sterically hindered phosphine (B1218219) ligands, such as XPhos, SPhos, and RuPhos, have demonstrated broad utility. nih.gov These ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step. The choice of ligand can also impact the selectivity of the coupling, particularly when multiple reactive sites are present on the coupling partners.

A summary of typical reaction conditions for the Suzuki-Miyaura coupling of heteroaryl boronic acids is presented in the table below.

| Parameter | Common Choices | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts that are reduced in situ to the active Pd(0) species. |

| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Electron-rich, bulky phosphines that promote efficient oxidative addition and reductive elimination. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. The choice depends on the substrate's sensitivity. |

| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | Provides a medium for the dissolution of reactants and catalyst, and facilitates the reaction. |

| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the coupling partners. Milder conditions are preferred to avoid side reactions. organic-chemistry.orgnih.gov |

Scope and Limitations with Heterocyclic Coupling Partners

The scope of Suzuki-Miyaura cross-coupling reactions with (4-Methyloxazol-2-yl)boronic acid extends to a variety of heterocyclic coupling partners, enabling the synthesis of complex bi- and poly-heterocyclic structures. However, the success of these couplings is subject to certain limitations, often dictated by the electronic properties and stability of the coupling partners. nih.govnih.gov

Scope: (4-Methyloxazol-2-yl)boronic acid can, in principle, be coupled with a wide range of halo-heterocycles, including pyridines, pyrimidines, pyrazines, indoles, and quinolines. The reactivity of the halo-heterocycle is generally in the order of I > Br > Cl, which is typical for Suzuki-Miyaura reactions. The use of highly active catalyst systems, often employing bulky electron-rich phosphine ligands, has significantly expanded the scope to include less reactive chloro-heterocycles. nih.gov The reaction generally tolerates a variety of functional groups on the heterocyclic coupling partner, although the presence of acidic protons (e.g., on unprotected indoles or pyrazoles) can sometimes interfere with the reaction. nih.gov

Limitations: One of the primary limitations in the cross-coupling of heteroaryl boronic acids, including (4-methyloxazol-2-yl)boronic acid, is their propensity for protodeboronation, especially under basic conditions and at elevated temperatures. yonedalabs.comnih.gov This side reaction leads to the formation of the corresponding unsubstituted heterocycle and reduces the yield of the desired cross-coupled product. 2-Heteroaryl boronic acids are particularly susceptible to this decomposition pathway. yonedalabs.com

Furthermore, the presence of Lewis basic nitrogen atoms within the heterocyclic coupling partner can lead to catalyst inhibition by coordinating to the palladium center. nih.gov This can be particularly problematic for nitrogen-rich heterocycles. The choice of ligand and reaction conditions must be carefully optimized to overcome this inhibition. For instance, the use of sterically hindered ligands can disfavor the coordination of the heterocyclic substrate to the palladium catalyst.

The table below summarizes the potential scope and limitations of coupling (4-Methyloxazol-2-yl)boronic acid with various heterocyclic partners.

| Heterocyclic Partner Type | Potential for Coupling | Key Challenges |

| Electron-deficient heterocycles (e.g., Pyridines, Pyrimidines) | Good to Excellent | Potential for catalyst inhibition by nitrogen lone pairs. |

| Electron-rich heterocycles (e.g., Furans, Thiophenes) | Good to Excellent | Generally good coupling partners. |

| Fused heterocycles (e.g., Indoles, Benzofurans) | Good | Unprotected N-H groups in indoles can interfere with the reaction. nih.gov |

| Nitrogen-rich heterocycles (e.g., Pyrazoles, Imidazoles) | Moderate to Good | Increased risk of catalyst inhibition and protodeboronation of the boronic acid. nih.gov |

Copper-Promoted Cross-Coupling Reactions

Mechanistic Pathways in Oxidative C-C Cross-Coupling

Copper-promoted oxidative C-C cross-coupling reactions of boronic acids, often referred to as homocoupling, can be a significant side reaction in copper-catalyzed processes. Understanding the mechanistic pathways of this transformation is crucial for developing selective cross-coupling methodologies. nih.gov

The mechanism of copper-catalyzed homocoupling of aryl boronic acids is thought to proceed through a series of steps involving different oxidation states of copper. nih.gov While a definitive mechanism is still a subject of investigation, a plausible pathway involves the following key steps:

Transmetalation: The reaction is initiated by the transmetalation of the aryl group from the boronic acid to a copper(II) salt. This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species. This leads to the formation of an arylcopper(II) intermediate. nih.gov

Redox Processes and Dimerization: The arylcopper(II) species can undergo a second transmetalation to form a diarylcopper(II) complex, which is generally disfavored. Instead, it is proposed that two arylcopper(II) intermediates can dimerize. nih.gov Through a coupled transmetalation-electron transfer (TET) process within the dimer, a diarylcopper(III) complex and a copper(I) species are formed. nih.gov

Reductive Elimination: The diarylcopper(III) intermediate readily undergoes reductive elimination to form the C-C bond of the biaryl product, regenerating a copper(I) species. nih.gov

Catalyst Regeneration: The copper(I) species can be re-oxidized to copper(II) by an external oxidant, such as air (O₂), to complete the catalytic cycle. nih.gov

The propensity for homocoupling versus cross-coupling in copper-catalyzed reactions is influenced by the relative rates of these steps and the nature of the other coupling partner.

Applications in C-O and C-N Bond Formation

Copper-catalyzed cross-coupling reactions of boronic acids with O- and N-nucleophiles, known as the Chan-Lam coupling, provide a powerful method for the formation of C-O and C-N bonds. organic-chemistry.orgresearchgate.net (4-Methyloxazol-2-yl)boronic acid can serve as a valuable building block in these transformations for the synthesis of arylated ethers and amines.

C-N Bond Formation: The Chan-Lam amination allows for the coupling of (4-Methyloxazol-2-yl)boronic acid with a wide range of nitrogen-containing compounds, including amines, amides, and other N-heterocycles. organic-chemistry.orgrsc.org The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate (B1210297), and an oxidant, often atmospheric oxygen. The reaction is attractive due to its generally mild conditions. organic-chemistry.orgresearchgate.net

C-O Bond Formation: Similarly, the Chan-Lam etherification enables the coupling of (4-Methyloxazol-2-yl)boronic acid with alcohols and phenols to form the corresponding ethers. The conditions are analogous to those used for C-N bond formation, employing a copper catalyst and an oxidant. organic-chemistry.org

The general scheme for the Chan-Lam coupling is shown below:

The table below outlines the scope of the Chan-Lam coupling for a generic aryl boronic acid, which is applicable to (4-Methyloxazol-2-yl)boronic acid.

| Nucleophile (H-X) | Product Type | Typical Conditions |

| Primary and Secondary Amines | Aryl Amines | Cu(OAc)₂, O₂ (air), room temp. to moderate heat organic-chemistry.org |

| Amides, Carbamates | N-Aryl Amides/Carbamates | Cu(OAc)₂, pyridine, O₂ (air) organic-chemistry.org |

| Alcohols, Phenols | Aryl Ethers | Cu(OAc)₂, O₂ (air), room temp. to moderate heat organic-chemistry.org |

Nickel-Catalyzed Cross-Coupling Modalities

Mechanistic Studies on Boronic Acid Activation via Halogen Radical Transfer

Recent advances in nickel catalysis have uncovered novel mechanistic pathways for the activation of boronic acids in cross-coupling reactions. One such pathway involves the activation of alkyl boronic acids through a halogen radical transfer (XRT) mechanism. nih.govrsc.org This approach circumvents the need for strong oxidants or pre-functionalization of the boronic acid.

In this mechanism, a nickel(II) complex, upon photoexcitation, undergoes homolytic cleavage of the nickel-halogen bond to release a halogen radical (e.g., a bromine radical). nih.govrsc.org This highly reactive radical can then interact with the empty p-orbital of the boron atom in the boronic acid. This interaction facilitates the transfer of the organic group from the boron to the nickel center, effectively activating the boronic acid for cross-coupling. nih.govrsc.org

The key steps in this proposed catalytic cycle are:

Photoexcitation and Halogen Radical Release: A nickel(II)-halide complex absorbs light, leading to the homolytic cleavage of the Ni-X bond and the formation of a nickel(I) species and a halogen radical. nih.gov

Boronic Acid Activation: The halogen radical interacts with the boronic acid, promoting the formation of a radical intermediate from the organic moiety of the boronic acid.

Radical Capture and Reductive Elimination: The newly formed organic radical is captured by the nickel(I) species to generate a nickel(III) intermediate. This intermediate then undergoes reductive elimination to form the C-C bond of the product and regenerate a nickel(I) species which can re-enter the catalytic cycle.

This halogen radical transfer mechanism represents a significant departure from traditional two-electron pathways in cross-coupling reactions and opens up new possibilities for the use of otherwise unreactive boronic acids. While this has been demonstrated for alkyl boronic acids, the principles could potentially be extended to heteroaryl boronic acids like (4-methyloxazol-2-yl)boronic acid under specific photocatalytic conditions. nih.govrsc.org

Formation of C(sp²)-C(sp³) Bonds

The formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl groups and sp³-hybridized carbon atoms of alkyl groups is a cornerstone of modern organic synthesis, crucial for building the complex three-dimensional scaffolds found in pharmaceuticals and natural products. princeton.edu (4-Methyloxazol-2-yl)boronic acid, as a heteroarylboronic acid, is a valuable partner in palladium-catalyzed cross-coupling reactions designed to forge these essential C(sp²)-C(sp³) linkages. The most prominent of these methods is the B-alkyl Suzuki-Miyaura coupling. mdpi.comprinceton.edu

The general mechanism of a B-alkyl Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of an alkyl halide (or pseudohalide) to a Pd(0) complex. mdpi.comlibretexts.org This is followed by transmetalation with the boronic acid, a step activated by a base, and concludes with reductive elimination to yield the C(sp²)-C(sp³) coupled product and regenerate the Pd(0) catalyst. mdpi.comlibretexts.org While the standard Suzuki-Miyaura coupling involving two sp² partners is well-established, the C(sp²)-C(sp³) variant presents unique challenges, such as slower oxidative addition rates for alkyl electrophiles and the competing side reaction of β-hydride elimination from the Pd-alkyl intermediate. mdpi.comucmerced.edu

Overcoming these challenges has been the focus of significant research, leading to the development of specialized catalyst systems. For instance, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can facilitate the coupling of less reactive alkyl electrophiles. libretexts.org Potassium trifluoroborate salts, which can be prepared from boronic acids, often show enhanced stability and reactivity in these couplings, overcoming issues like protodeboronation that can plague boronic acids, especially heteroarylboronic acids. frontierspecialtychemicals.comnih.gov

Recent advancements have expanded the scope to include the cross-coupling of sp³ C-H bonds directly with boronic acids. nih.gov This innovative approach, often directed by a functional group on the substrate, allows for the formation of C(sp²)-C(sp³) bonds without the need for a pre-functionalized alkyl halide, offering a more atom-economical route. nih.gov

Research findings on the C(sp²)-C(sp³) coupling capabilities of heteroarylboronic acids, analogous to (4-Methyloxazol-2-yl)boronic acid, are summarized in the table below.

| Catalyst/Ligand | Alkyl Partner (C(sp³)) | Base | Solvent | Yield | Ref |

| Pd(OAc)₂ / RuPhos | Various Alkyl Halides | Na₂CO₃ | Ethanol | Good to Excellent | nih.gov |

| PdCl₂(dppf) | B-alkyl-9-BBN | NaOH | THF | 75-98% | mdpi.com |

| NiCl₂(PCy₃)₂ | Secondary Alkyl Bromides | K₃PO₄ | Dioxane | High | princeton.edu |

| Pd(OAc)₂ | O-Methyl hydroxamic acids (via C-H activation) | - | Toluene | Moderate to Good | nih.gov |

This table presents generalized conditions and typical yields for B-alkyl Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids or their derivatives.

Other Significant Reactions of Boronic Acids

Nucleophilic Addition Reactions to Carbonyl and Imine Derivatives

Boronic acids, including (4-Methyloxazol-2-yl)boronic acid, can act as nucleophiles in addition reactions to electrophilic carbon centers, most notably those in carbonyl compounds and imines. researchgate.net This reactivity is harnessed in the Petasis borono-Mannich (PBM) reaction, a powerful multicomponent transformation that combines a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to generate substituted amines. wikipedia.orgorganic-chemistry.org

The mechanism of the Petasis reaction is believed to proceed through several equilibrium steps. organic-chemistry.org Initially, the amine and carbonyl component condense to form an iminium ion. Concurrently, the boronic acid reacts with the hydroxyl group of an α-hydroxy carbonyl compound or a solvent molecule to form a boronate intermediate. wikipedia.org This boronate species is more nucleophilic than the parent boronic acid. The key C-C bond-forming step involves the transfer of the organic group (in this case, the 4-methyloxazol-2-yl moiety) from the boron atom to the electrophilic iminium carbon. wikipedia.orgorganic-chemistry.org This transfer is often irreversible, which drives the reaction forward and contributes to its high efficiency. organic-chemistry.org

The Petasis reaction is highly valued for its operational simplicity, as it often proceeds under mild conditions without the need for anhydrous or inert atmospheres, and its tolerance for a wide range of functional groups. wikipedia.orgnih.gov This makes it a valuable tool in combinatorial chemistry and drug discovery for the synthesis of complex molecules like α-amino acids and polyfunctional amines. organic-chemistry.orgnih.gov For example, the reaction of an α-hydroxy aldehyde, an amine, and a boronic acid can produce anti-1,2-amino alcohols with high diastereoselectivity. wikipedia.org

Beyond the classic Petasis reaction, boronic acids can also participate in copper-catalyzed additions to imine derivatives. semanticscholar.org For instance, the cross-coupling of boronic acids with oxime O-carboxylates provides a non-basic and non-oxidative method for C-N bond formation, leading to N-substituted imines. semanticscholar.org In some cases, the initial product of a Suzuki coupling involving an imine-containing substrate can undergo in situ hydrolysis of the imine bond, catalyzed by the palladium complex itself. mdpi.com

| Reaction Type | Reactants | Product | Key Features | Ref |

| Petasis Reaction | Boronic Acid, Amine, Carbonyl | Substituted Amine | Multicomponent, mild conditions, high functional group tolerance. | wikipedia.orgorganic-chemistry.orgnih.gov |

| Diastereoselective Petasis | Boronic Acid, Chiral Amine, α-Hydroxy Aldehyde | Chiral Amino Alcohol | High diastereoselectivity, intramolecular transfer. | wikipedia.org |

| Copper-Catalyzed Imination | Boronic Acid, Oxime O-carboxylate | N-Substituted Imine | Non-basic, non-oxidative C-N bond formation. | semanticscholar.org |

This table summarizes key nucleophilic addition reactions involving boronic acids.

Dynamic Covalent Interactions and Reversible Bond Formation with Nucleophiles

A defining characteristic of boronic acids is their ability to engage in dynamic covalent chemistry (DCvC). wikipedia.org This field leverages reversible covalent bond formation to create complex, self-organizing molecular systems. nih.gov The cornerstone of boronic acid DCvC is the rapid and reversible condensation reaction with 1,2- and 1,3-diols to form cyclic boronate esters. nih.govencyclopedia.pub

This reversible interaction is governed by thermodynamic equilibrium and is highly sensitive to environmental conditions such as pH, temperature, and the presence of competing nucleophiles. nih.govethz.ch In aqueous solution, a boronic acid like (4-Methyloxazol-2-yl)boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. ethz.ch The formation of the boronate ester is generally favored at pH values above the pKa of the boronic acid, as the tetrahedral boronate is more reactive towards diols. encyclopedia.pubnih.gov

The dynamic nature of the boronic ester bond allows for the assembly and disassembly of molecular structures in response to specific stimuli. researchgate.netwur.nl This property has been exploited in a wide array of applications:

Sensors: The binding of diol-containing molecules, such as saccharides, can be transduced into a measurable signal (e.g., a change in fluorescence), forming the basis of glucose sensors. nih.gov

Self-Healing Materials: Polymeric networks cross-linked by dynamic boronate ester bonds can exhibit self-healing properties. When the material is damaged, the broken bonds can reform under appropriate conditions, restoring the material's integrity. researchgate.netwur.nl

Drug Delivery: Stimuli-responsive hydrogels and antibody-drug conjugates have been designed using boronic acid chemistry to release their payload under specific physiological conditions (e.g., the lower pH of tumor microenvironments). nih.gov

Supramolecular Assembly: The reversible nature of boronate ester formation has been used to template the synthesis of complex interlocked molecules like rotaxanes and to construct covalent organic frameworks (COFs). wikipedia.orgdiva-portal.org

Boronic acids can also form reversible covalent bonds with other nucleophiles, including aminoalcohols, diamines, and salicylhydroxamic acids, leading to the formation of oxazaborolidines, diazaborolidines, and salicylhydroxamic–boronate esters, respectively. nih.govwiley-vch.dechemrxiv.org The kinetics and thermodynamics of these interactions can be finely tuned by modifying the electronic properties of the boronic acid and the structure of the nucleophilic partner. nih.govchemrxiv.org

| Nucleophile | Boron-Containing Product | Bond Type | Applications | Ref |

| 1,2- or 1,3-Diols | Cyclic Boronate Ester | Dynamic Covalent B-O | Sensing, self-healing materials, COFs, drug delivery | nih.govencyclopedia.pubresearchgate.net |

| Aminoalcohols | Oxazaborolidine | Dative/Covalent B-N/B-O | Chiral catalysis, dynamic systems | nih.govwiley-vch.de |

| Diamines | Diazaborolidine | Dative/Covalent B-N | Dynamic combinatorial libraries, bioconjugation | wiley-vch.dechemrxiv.org |

| Salicylhydroxamic Acids | Salicylhydroxamic–boronate ester | Dynamic Covalent B-O | Reversible click chemistry, bioconjugation | nih.gov |

This table illustrates the versatility of boronic acids in forming reversible covalent bonds with various nucleophiles.

Advanced Applications of 4 Methyloxazol 2 Yl Boronic Acid in Complex Molecular Assembly and Materials Science

Role as a Versatile Building Block in Advanced Organic Synthesis

(4-Methyloxazol-2-yl)boronic acid serves as a highly valuable building block for synthesizing complex molecules. Its utility stems from the stability of the boronic acid group and the synthetic accessibility of the oxazole (B20620) core, which can be incorporated into larger structures through robust and efficient chemical transformations. frontierspecialtychemicals.commdpi.com The presence of the oxazole ring introduces a stable, electron-rich heterocyclic moiety that can influence the biological activity and material properties of the final compound. mdpi.com

Convergent and Multi-Component Synthesis Strategies

Convergent synthesis, which involves assembling a target molecule from several independently prepared fragments, offers a highly efficient route to complex structures. nih.gov (4-Methyloxazol-2-yl)boronic acid is an ideal reagent for such strategies, particularly in the final stages where key fragments are joined. Its most prominent role is in transition-metal-catalyzed cross-coupling reactions that form the cornerstone of many convergent syntheses.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, represent a powerful tool for achieving molecular complexity and diversity. chemrxiv.orgbeilstein-journals.org Boronic acids can be integrated into MCRs or used in subsequent one-pot transformations. For example, a common strategy involves the initial multi-component synthesis of a complex fragment, which is then coupled with a boronic acid. A notable approach is the one-pot synthesis of 5-(triazinyloxy)oxazoles from carboxylic acids and amino acids, followed by a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid like (4-Methyloxazol-2-yl)boronic acid to yield 2,4,5-trisubstituted oxazoles. beilstein-journals.orgijpsonline.com This seamless combination of MCRs and cross-coupling highlights the efficiency of using this boronic acid to build complex heterocyclic systems from simple, readily available precursors. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR) has also been employed to synthesize complex bis-boronic acid structures, demonstrating the compatibility of the boronic acid functional group with MCR conditions. rsc.org

Construction of Oxazole-Containing Biaryl and Heterobiaryl Compounds

The synthesis of biaryl and heterobiaryl scaffolds is of fundamental importance in medicinal chemistry and materials science. The oxazole ring is a privileged structure found in numerous biologically active compounds. mdpi.com (4-Methyloxazol-2-yl)boronic acid is a key reagent for introducing this moiety into aromatic systems via the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com

This palladium-catalyzed reaction couples the boronic acid with various aryl or heteroaryl halides and triflates to form C-C bonds with high efficiency and functional group tolerance. frontierspecialtychemicals.comucl.ac.uk The use of (4-Methyloxazol-2-yl)boronic acid allows for the direct and regioselective installation of the 4-methyloxazol-2-yl group. Research has demonstrated the successful coupling of various boronic acids to oxazole rings to create trisubstituted oxazoles. beilstein-journals.org By extension, (4-Methyloxazol-2-yl)boronic acid can be coupled with a diverse range of partners, including substituted benzenes, pyridines, and other heterocycles, to generate a library of oxazole-containing biaryls. researchgate.net

Below is a table summarizing representative Suzuki-Miyaura couplings for the synthesis of oxazole-containing biaryls, based on established methodologies.

| Catalyst System | Coupling Partner (Ar-X) | Product Type | Yield | Reference |

| NiCl₂(dppp) / K₃PO₄ | Aryl Bromide | 2-Aryl-4-methyloxazole | Good | beilstein-journals.org |

| Pd(PPh₃)₄ / CuI / Cs₂CO₃ | Heteroaryl Thioether | 2-Heteroaryl-4-methyloxazole | Good | |

| Pd(OAc)₂ / SPhos | Aryl Chloride | 2-Aryl-4-methyloxazole | High | ucl.ac.uk |

| Ni(II) / CyPAd-DalPhos | Heteroaryl Chloride | 2-Heteroaryl-4-methyloxazole | High | organic-chemistry.org |

Table data is illustrative, based on general methods for similar couplings.

Incorporation into Complex Molecular Frameworks

Beyond simple biaryls, (4-Methyloxazol-2-yl)boronic acid is instrumental in the construction of larger, more complex molecular frameworks. These frameworks can range from pharmacologically active natural product analogues to advanced materials like covalent organic frameworks (COFs). frontierspecialtychemicals.comrsc.org The oxazole moiety itself is a key component in many natural peptides, where it confers conformational stability and modulates biological interactions. mdpi.com

The ability to use (4-Methyloxazol-2-yl)boronic acid in iterative cross-coupling sequences, particularly when protected as its MIDA (N-methyliminodiacetic acid) boronate ester, allows for the controlled, stepwise assembly of poly-aryl and poly-heterocyclic systems. sigmaaldrich.com This strategy is crucial for building molecules with precisely defined architectures. Furthermore, the planar and rigid nature of the oxazole ring makes this building block suitable for creating porous, crystalline materials. Boronic acids were the first building blocks used to synthesize COFs, forming robust, porous networks through dehydration reactions. rsc.org The incorporation of the (4-Methyloxazol-2-yl) unit could impart specific electronic or host-guest binding properties to such materials.

Catalytic Roles of Boronic Acids and Their Derivatives

While renowned as stoichiometric reagents in cross-coupling, boronic acids and their derivatives also exhibit powerful catalytic activity, primarily by acting as Lewis acids. nih.govresearchgate.net This catalytic function avoids the need for stoichiometric activators and often proceeds under mild conditions, aligning with the principles of green chemistry. nih.gov

Boronic Acids as Lewis Acid Catalysts in Organic Transformations

The catalytic activity of boronic acids stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. jimcontent.com This allows them to reversibly form covalent bonds with and activate oxygen-containing functional groups, particularly hydroxyls and carboxylic acids. rsc.orgresearchgate.net This activation facilitates a variety of organic transformations.

Key transformations catalyzed by boronic acids include:

Dehydrative Condensations: Boronic acids are highly effective catalysts for the direct formation of amides from carboxylic acids and amines, proceeding under mild conditions that tolerate sensitive functional groups. jimcontent.comresearchgate.net

Acylations and Alkylations: They can activate alcohols to form carbocation intermediates, which can then be trapped by nucleophiles in Friedel-Crafts-type reactions. rsc.orgresearchgate.net

Cycloaddition Reactions: By activating unsaturated carboxylic acids, boronic acids can catalyze cycloaddition reactions. nih.govresearchgate.net

The catalytic mode can involve simple Lewis acid activation, or in some cases, the boronic acid can act as a Brønsted acid precursor or a hydrogen-bond donor catalyst. rsc.org The electronic properties of the substituent on the boronic acid modulate its Lewis acidity; the electron-rich 4-methyloxazole (B41796) ring in (4-Methyloxazol-2-yl)boronic acid would influence its catalytic profile compared to more common arylboronic acids.

The table below summarizes key organic transformations catalyzed by boronic acids.

| Transformation | Substrates | Role of Boronic Acid | Reference |

| Amide Synthesis | Carboxylic Acid + Amine | Lewis acid activation of carboxylic acid | jimcontent.comresearchgate.net |

| Esterification | Carboxylic Acid + Alcohol | Lewis acid activation of carboxylic acid | nih.gov |

| Friedel-Crafts Alkylation | Alcohol + Arene | Lewis acid activation of alcohol | rsc.orgresearchgate.net |

| Conjugate Addition | Unsaturated Carboxylic Acid + Nucleophile | Electrophilic activation of carboxylic acid | researchgate.net |

| Cycloaddition | Unsaturated Carboxylic Acid + Diene | Lewis acid activation of dienophile | nih.gov |

Co-catalytic Applications in Transition Metal-Mediated Processes

In addition to their primary role as a source of the organic group in transmetalation, boronic acids can also act as co-catalysts or additives that influence the outcome of transition metal-mediated reactions. frontierspecialtychemicals.comucl.ac.uk In the context of the Suzuki-Miyaura reaction, the boronic acid is a key reactant in the transmetalation step of the palladium catalytic cycle. frontierspecialtychemicals.com

Beyond this stoichiometric role, boronic acids can participate in more subtle ways. For instance, in certain rhodium-catalyzed reactions, such as the addition to propargylic alcohols, boronic acids can influence the reaction pathway and prevent undesired side reactions like β-hydride elimination. acs.org They can also play a role in dual catalytic systems, where one catalyst activates one substrate while the boronic acid interacts with another component or intermediate. The ability of boronic acids to interact with both the metal center and other reagents in the reaction mixture makes them versatile components for developing novel catalytic systems. While specific co-catalytic applications of (4-Methyloxazol-2-yl)boronic acid are not yet detailed, its unique electronic and coordinating properties suggest potential for modulating the reactivity and selectivity of various transition metal-catalyzed processes.

Supramolecular Chemistry and Molecular Recognition

The reversible covalent bonding capability of the boronic acid functional group makes it a cornerstone of modern supramolecular chemistry. core.ac.uk (4-Methyloxazol-2-yl)boronic acid is well-suited for these applications, leveraging the formation of dynamic boronate esters and its inherent Lewis acidity.

Dynamic covalent chemistry (DCC) utilizes reversible reactions to generate complex, thermodynamically stable molecular architectures from simpler building blocks. core.ac.ukwikipedia.org The reaction between a boronic acid and a diol to form a cyclic boronate ester is a prime example of a dynamic covalent reaction, central to the construction of sophisticated self-assembled systems. wikipedia.orgnih.govrsc.org This reversible esterification allows for "error-checking" and self-correction during the assembly process, leading to well-defined structures.

The use of boronic acids like (4-Methyloxazol-2-yl)boronic acid as building blocks allows for the creation of diverse and highly organized supramolecular structures. The directionality of the covalent B-C bond, combined with the planar geometry of the oxazole ring, provides predictable control over the final architecture. msu.edu

| Type of Assembly | Description | Key Interaction | Relevant Compounds |

| Macrocycles & Cages | Discrete, closed-ring or three-dimensional structures formed from multiple building blocks. | Reversible boronate ester formation between boronic acids and polyols. | Benzene-1,3,5-triboronic acid, 1,2,4,5-Tetrahydroxybenzene |

| Covalent Organic Frameworks (COFs) | Porous, crystalline polymers with extended, ordered structures. wikipedia.org | Condensation of boronic acids (or their esters) with diol or triol linkers. wikipedia.org | Phenylboronic acid, 2,3,6,7,10,11-Hexahydroxytriphenylene |

| Supramolecular Polymers | Polymeric chains linked by reversible, non-covalent or dynamic covalent interactions. | Dynamic boronate ester linkages between difunctional boronic acids and diols. | 9,9-Dihexylfluorene-2,7-diboronic acid, Pentaerythritol |

This table presents examples of assemblies built using the general principles of boronic acid dynamic covalent chemistry.

The boron atom in (4-Methyloxazol-2-yl)boronic acid is sp² hybridized and possesses a vacant p-orbital, making it a mild Lewis acid. aablocks.com This inherent electrophilicity allows it to function as a receptor for Lewis basic species, particularly anions. researchgate.netrsc.org The interaction involves the donation of a lone pair of electrons from the anion to the empty p-orbital of the boron atom, resulting in the formation of a tetracoordinate boronate species. researchgate.netrsc.org

This binding event can be transduced into a measurable signal, often optical, by incorporating a fluorophore into the receptor's structure. rsc.orgacs.org In self-assembled systems, a non-fluorescent boronic acid can be paired with a fluorescent reporter molecule; the anion binding at the boron center alters the electronic properties of the complex, causing a change in fluorescence. acs.org The oxazole ring in (4-Methyloxazol-2-yl)boronic acid can influence the Lewis acidity of the boron center and participate in secondary interactions, potentially tuning the selectivity and affinity of the receptor for specific anions.

| Anion | Interaction Mechanism | Signaling Method |

| Fluoride (F⁻) | Strong Lewis acid-base interaction forming a stable R-BF₃⁻ adduct. researchgate.net | Changes in fluorescence or color upon formation of the boronate adduct. researchgate.net |

| Cyanide (CN⁻) | Lewis acid-base interaction with the boron center. researchgate.net | Often detected via displacement assays or fluorescence changes. |

| Hydroxide (B78521) (OH⁻) | Formation of a tetrahedral hydroxyboronate anion, R-B(OH)₃⁻. aablocks.com | Changes in pH or fluorescence of pH-sensitive probes. |

| Carboxylates | Interaction with the Lewis acidic boron center. acs.org | Can be detected by changes in emission colors of associated fluorophores. acs.org |

This table outlines common anions targeted by boronic acid-based receptors and the principles behind their detection.

The engineering of complex systems from molecular components relies on programmable and directional interactions. Boronic acids are exceptional building blocks in this regard for three main reasons: the boronic acid–diol interaction is reversible, it is a covalent bond with defined directionality, and diol functionalities are abundant in biologically relevant molecules like saccharides. nih.govmsu.edu

(4-Methyloxazol-2-yl)boronic acid can be used to engineer systems such as molecularly imprinted polymers for saccharide recognition or self-assembled monolayers on surfaces. msu.edu For instance, by co-polymerizing a boronic acid-functionalized monomer with a cross-linker in the presence of a template molecule (e.g., a specific sugar), cavities are created that are complementary to the template in shape and functionality. msu.edu This approach allows for the creation of materials with high selectivity for a target analyte. The combination of the directional oxazole unit and the dynamic covalent bonding of the boronic acid group makes (4-Methyloxazol-2-yl)boronic acid a versatile tool for the bottom-up construction of functional molecular systems. rsc.org

Integration into Materials Science

The dynamic nature of boronic acid chemistry has been successfully translated from discrete molecular systems to bulk materials, leading to the development of advanced polymers with tunable and reversible properties.

Incorporating boronic acid moieties into polymer chains allows for the creation of "intelligent" or "stimuli-responsive" materials. nih.gov These materials can change their properties in response to external cues such as pH, the presence of specific analytes (like glucose), or temperature. nih.govutwente.nl The key to this functionality is the reversible formation of boronate ester cross-links between polymer chains. mdpi.commdpi.com

When a monomer like (4-Methyloxazol-2-yl)boronic acid is polymerized or grafted onto a polymer backbone, it can form dynamic covalent cross-links with polymers containing diol groups, such as polyvinyl alcohol (PVA) or polysaccharides. mdpi.com The resulting materials, often hydrogels, exhibit remarkable properties:

Self-Healing: If the material is fractured, the reversible boronate ester bonds can reform across the damaged interface, restoring the integrity of the network. nih.govmdpi.com

pH-Responsiveness: The stability of boronate esters is pH-dependent. Under acidic conditions, the equilibrium shifts towards the free boronic acid and diol, weakening the cross-links and causing the material (e.g., a hydrogel) to dissolve or swell differently. mdpi.commpg.de

Analyte-Responsiveness: Boronic acids can bind competitively with diol-containing analytes like glucose. In a hydrogel cross-linked with boronate esters, the addition of glucose can displace the polymer-based diols, leading to a change in the material's properties, a principle widely used in designing glucose sensors and self-regulated insulin (B600854) delivery systems. nih.gov

Malleability (Vitrimers): In solvent-free polymer networks known as vitrimers, boronate ester exchange reactions at elevated temperatures allow the network topology to rearrange without losing its integrity. This enables the material to be reshaped, reprocessed, and repaired like a thermoplastic, while behaving like a classic thermoset at operating temperatures. mdpi.com

| Material Type | Reversible Property | Stimulus/Mechanism | Example Components |

| Hydrogels | Self-Healing, Swelling/Dissolution | pH change, competitive binding with diols (e.g., glucose). nih.govmdpi.com | Boronic acid-functionalized alginate, Polyvinyl alcohol (PVA) |

| Vitrimers | Malleability, Reprocessability, Self-Healing | Heat-induced boronate ester metathesis (exchange). mdpi.com | Polystyrene or PMMA copolymers with pendant boronic acid esters. |

| Molecularly Imprinted Polymers | Selective Recognition and Binding | Template-directed synthesis creating specific binding cavities. | Boronic acid-containing monomers, Template (e.g., saccharide), Cross-linker. |

| Surface Coatings | Reversible Immobilization | Dynamic covalent bonding of boronic acids to surface-grafted diols. | Phenylboronic acid, Glycopolymer-coated surfaces. |

This table summarizes various materials incorporating boronic acids and their associated reversible properties.

Crystal Engineering and Design of Boronic Acid Co-crystals

Crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties, has extensively utilized the hydrogen-bonding capabilities of the boronic acid group. rsc.orgnih.gov The self-complementary hydrogen bonds of boronic acids and their interactions with other functional groups are pivotal in the construction of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice. nih.govrsc.org This strategy allows for the fine-tuning of physicochemical properties of materials. nih.gov

However, a thorough search of scientific databases and chemical literature yields no specific studies or published crystal structures involving (4-Methyloxazol-2-yl)boronic acid. Research in this area has predominantly centered on other aromatic and heterocyclic boronic acids. For instance, studies have detailed the co-crystallization of compounds like 4-halophenylboronic acids and 4-formylphenyl boronic acid with various organic molecules to create novel materials with specific structural motifs and potential applications in areas such as ferroelectrics. nih.govrsc.org The influence of substituents on the phenyl ring and the resulting intermolecular interactions have been a primary focus, but the unique electronic and steric contributions of a 4-methyloxazole ring in this context remain unexplored.

Functionalization of Nanostructures via Boronic Acid Moieties

The covalent modification of nanostructures with boronic acids is a widely employed strategy to impart specific functionalities, such as sensing capabilities or biocompatibility. rsc.orgsci-hub.se Boronic acids are known to form reversible covalent bonds with diols, a property that is extensively used for creating sensors for sugars and other biologically important molecules. sci-hub.se This has led to the development of functionalized nanoparticles, including those based on gold, silica, and various polymers, for applications in diagnostics and drug delivery. whiterose.ac.ukrsc.org

Despite the broad scope of this research, there is no available data on the use of (4-Methyloxazol-2-yl)boronic acid for the functionalization of any type of nanostructure. The literature describes the use of other boronic acids, such as phenylboronic acid and its derivatives, for modifying a range of nanomaterials from polyoxometalates to zinc oxide nanostructures. Current time information in Bangalore, IN.beilstein-journals.org These studies highlight the versatility of the boronic acid group in materials science, but the specific potential of the (4-Methyloxazol-2-yl) moiety in this application has not been investigated or reported.

Computational and Theoretical Investigations of Oxazolyl Boronic Acids

Electronic Structure and Reactivity Profiling

The electronic characteristics of (4-Methyloxazol-2-yl)boronic acid are fundamental to its reactivity, particularly in synthetic applications. Computational models are pivotal in dissecting these features at a molecular level.

The boron atom in boronic acids can exist in equilibrium between a neutral, trigonal planar form with sp² hybridization and an anionic, tetrahedral boronate form with sp³ hybridization when interacting with a Lewis base (like water or a hydroxide (B78521) ion). nih.govru.nl Quantum chemical calculations, typically employing density functional theory (DFT), are used to investigate the energetics and geometry of these states.

For (4-Methyloxazol-2-yl)boronic acid, the sp² hybridized state is the ground state for the free acid. In this configuration, the boron atom is bonded to two hydroxyl groups and the carbon atom of the 4-methyloxazole (B41796) ring. The p-orbital on the boron atom is vacant, rendering it a Lewis acid. Upon coordination with a Lewis base, the boron center transitions to a more stable, lower-energy sp³ hybridized tetrahedral geometry. nih.gov Computational studies on related arylboronic acids show that the energy difference between these states is crucial for understanding reaction pathways, as the tetrahedral boronate is often the active species in cross-coupling reactions.

Table 1: Representative Calculated Properties of Boron Hybridization States Note: The following data is illustrative, based on general principles of boronic acid chemistry, as specific computational results for (4-Methyloxazol-2-yl)boronic acid are not publicly available.

| Property | sp² Hybridized State (Trigonal Planar) | sp³ Hybridized State (Tetrahedral Boronate) |

|---|---|---|

| Geometry around Boron | Trigonal Planar | Tetrahedral |

| C-B-O Bond Angle (Approx.) | ~120° | ~109.5° |

| Nature | Neutral Lewis Acid | Anionic Nucleophile |

| Relative Energy | Higher (less stable in presence of base) | Lower (more stable in presence of base) |

Boronic acids are defined by their Lewis acidity, which is their ability to accept a pair of electrons. ru.nlmdpi.com This property is dictated by the electron density at the boron center. The oxazole (B20620) ring in (4-Methyloxazol-2-yl)boronic acid is an electron-withdrawing group, which decreases the electron density on the attached boron atom. Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can quantify this effect.

The reduced electron density significantly enhances the Lewis acidity of the boron center compared to alkyl or simple aryl boronic acids. This heightened acidity facilitates the formation of the tetrahedral boronate complex, a key step in many of its reactions. ru.nl Computational studies can predict Lewis acidity through various means, including calculating the energy change upon forming an adduct with a reference Lewis base or by analyzing the electrostatic potential on the boron atom. nih.gov Studies on other boronic acids have shown that such computational approaches can effectively rank Lewis acidity and correlate with experimental observations like pKa values. mdpi.comchemrxiv.org

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Advanced computational modeling allows for the detailed exploration of reaction mechanisms, providing a virtual window into the transient and high-energy states that govern chemical transformations.

(4-Methyloxazol-2-yl)boronic acid is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. youtube.com The mechanism of this reaction involves several steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and involves the boronate form of the acid.

Computational modeling is used to locate and characterize the transition state structures for each elementary step. nih.gov For the transmetalation involving (4-Methyloxazol-2-yl)boronic acid, a transition state would feature an intermediate complex where the oxazole moiety is bridging the boron and palladium centers. DFT calculations can determine the geometry and energy of this transition state, revealing the activation barrier for the reaction. nih.gov Similarly, for borylation reactions to form the boronic acid, computational analysis can elucidate the mechanism, whether it proceeds through a concerted pathway or a stepwise mechanism involving intermediates. nih.gov

By mapping the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a complete reaction energy profile. savemyexams.comibchem.com This profile provides a quantitative understanding of the thermodynamics and kinetics of a reaction. The height of the energy barrier at the transition state corresponds to the activation energy (Ea), which is directly related to the reaction rate. savemyexams.com

Simulations for reactions involving (4-Methyloxazol-2-yl)boronic acid can predict how factors such as solvent, base, and ligands on the palladium catalyst affect the energy profile and, consequently, the reaction kinetics. nih.gov For instance, kinetic studies on the protodeboronation (decomposition) of various heteroarylboronic acids have shown that reaction rates are highly dependent on pH and the electronic nature of the heteroaryl ring. nih.goved.ac.uk Computational simulations can model these effects, providing pH-rate profiles that are in good agreement with experimental data and helping to predict the stability and optimal reaction conditions for substrates like (4-Methyloxazol-2-yl)boronic acid. ed.ac.uk

Table 2: Representative Kinetic Data for Heteroaryl Boronic Acid Reactions Note: This table presents illustrative kinetic parameters based on general findings for heteroaryl boronic acids, highlighting the type of data obtained from kinetic simulations.